

# The chemical structure and molecular weight of Riboflavin phosphate sodium.

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## The Chemical Profile of Riboflavin Phosphate Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key experimental data related to **Riboflavin Phosphate Sodium**. It is intended to serve as a valuable resource for professionals in research, science, and drug development.

### Chemical Structure and Identity

**Riboflavin Phosphate Sodium**, also known as Riboflavin-5'-monophosphate sodium or Flavin Mononucleotide (FMN) sodium salt, is the sodium salt of the 5'-monophosphate ester of riboflavin (Vitamin B2). It is a water-soluble form of riboflavin and plays a crucial role as a coenzyme in various enzymatic reactions within the body.

The chemical structure of **Riboflavin Phosphate Sodium** is characterized by a tricyclic isoalloxazine ring system attached to a ribityl phosphate chain.

IUPAC Name: sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

### Molecular Formula and Weight

The molecular properties of **Riboflavin Phosphate Sodium** can vary depending on its hydration state. The anhydrous and dihydrate forms are the most common.

Property	Anhydrous Form	Dihydrate Form
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>4</sub> NaO <sub>9</sub> P	C <sub>17</sub> H <sub>24</sub> N <sub>4</sub> NaO <sub>11</sub> P
Molecular Weight	478.33 g/mol [1]	514.36 g/mol [1]
Monoisotopic Mass	478.086556 g/mol	514.107689 g/mol

## Physicochemical Properties

A summary of the key physicochemical properties of **Riboflavin Phosphate Sodium** is presented below.

Property	Value	Reference
Appearance	Yellow to orange-yellow crystalline powder	[2]
Melting Point	>300 °C	[3]
Solubility	Soluble in water, practically insoluble in ethanol, chloroform, and ether.	[2]
Specific Rotation [ $\alpha$ ] <sub>D20</sub>	+38° to +42° (c=1.5 in 5 M HCl)	
pH (1% solution in water)	5.0 - 6.5	[4]

## Experimental Protocols

### Synthesis of Riboflavin Phosphate Sodium

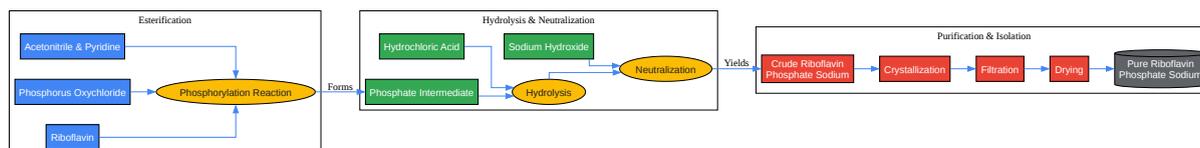
A general method for the chemical synthesis of **Riboflavin Phosphate Sodium** involves the phosphorylation of riboflavin. The following is a representative protocol based on literature descriptions.[5][6]

## Materials:

- Riboflavin
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Acetonitrile (solvent)
- Pyridine (catalyst)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

## Procedure:

- Esterification: In a suitable reactor, suspend riboflavin in acetonitrile. Add pyridine as a catalyst. Cool the mixture and slowly add phosphorus oxychloride while maintaining a low temperature. Allow the reaction to proceed for several hours.
- Hydrolysis: After the esterification is complete, the reaction mixture is carefully hydrolyzed by the addition of water or an acidic solution (e.g., hydrochloric acid). This step converts the intermediate phosphate esters to riboflavin-5'-monophosphate.
- Neutralization: The acidic solution is then neutralized with a sodium hydroxide solution to a pH of approximately 5.5-6.5. This results in the formation of the sodium salt of riboflavin-5'-monophosphate.
- Purification: The crude **Riboflavin Phosphate Sodium** is then purified, typically by crystallization from a suitable solvent system (e.g., an ethanol-water mixture), to yield a high-purity product.
- Drying: The purified product is filtered and dried under vacuum to obtain the final solid powder.



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Figure 1: A generalized workflow for the chemical synthesis of **Riboflavin Phosphate Sodium**.

## Analytical Methods

HPLC is a common method for the identification and quantification of **Riboflavin Phosphate Sodium**.

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
- Detection: UV-Vis detection at approximately 266 nm or fluorescence detection.[7]
- Procedure: A standard solution of **Riboflavin Phosphate Sodium** is prepared in a suitable solvent (e.g., water or mobile phase). The sample solution is also prepared and both are injected into the HPLC system. The retention time and peak area of the analyte are compared to the standard for identification and quantification.

UV-Vis spectroscopy can be used for the qualitative and quantitative analysis of **Riboflavin Phosphate Sodium**.

- Solvent: Phosphate buffer (pH 7.0).
- Procedure: A solution of **Riboflavin Phosphate Sodium** is prepared in the phosphate buffer. The absorbance spectrum is recorded.
- Expected Peaks: Maximum absorbance is typically observed at wavelengths of approximately 267 nm, 372 nm, and 444 nm.[8]

NMR spectroscopy is a powerful tool for the structural elucidation of **Riboflavin Phosphate Sodium**.

- Solvent: Deuterated water (D<sub>2</sub>O).
- Spectra: <sup>1</sup>H NMR and <sup>31</sup>P NMR are particularly informative.
- Interpretation: The <sup>1</sup>H NMR spectrum will show characteristic signals for the aromatic protons of the isoalloxazine ring and the protons of the ribityl chain. The <sup>31</sup>P NMR spectrum will show a single resonance corresponding to the phosphate group.

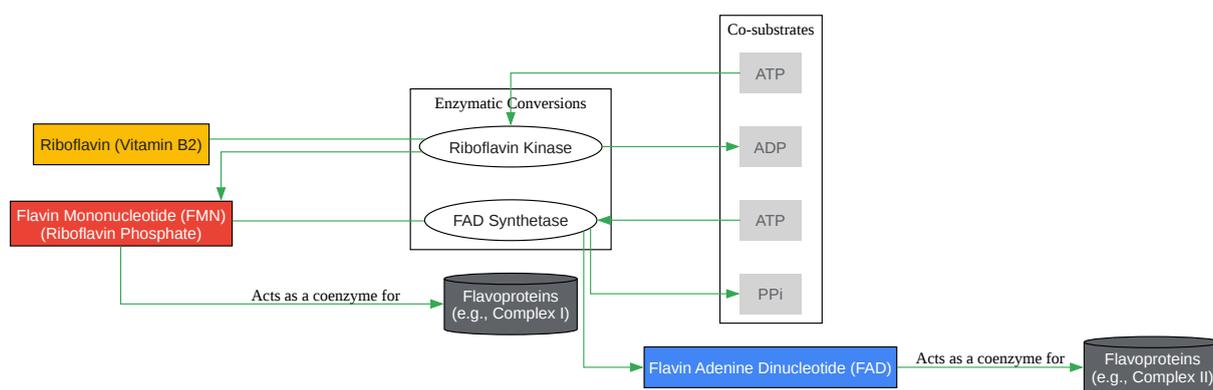
## Biological Role and Significance

**Riboflavin Phosphate Sodium**, in the form of Flavin Mononucleotide (FMN), is a vital coenzyme in cellular metabolism. It is a precursor to another essential coenzyme, Flavin Adenine Dinucleotide (FAD). Both FMN and FAD are critical for the function of a class of enzymes called flavoproteins, which are involved in a wide range of redox reactions.

Key metabolic pathways involving FMN and FAD include:

- Electron Transport Chain: FMN is a key component of Complex I (NADH dehydrogenase) in the mitochondrial electron transport chain, playing a crucial role in ATP production.[9]
- Citric Acid Cycle: FAD is a coenzyme for succinate dehydrogenase (Complex II), which catalyzes the oxidation of succinate to fumarate.
- Fatty Acid Oxidation: FAD is required for the first step of  $\beta$ -oxidation of fatty acids.
- Metabolism of other vitamins: FMN and FAD are involved in the metabolism of vitamins B6 and folate.

The conversion of Riboflavin to FMN and subsequently to FAD is a fundamental biochemical pathway.



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Figure 2: The metabolic pathway showing the conversion of Riboflavin to FMN and FAD.

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Address: 3281 E Guasti Rd

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